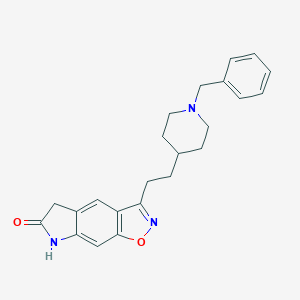

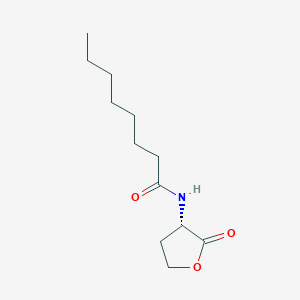

N-(2-Oxotetrahydrofuran-3-YL)octanamide

Descripción general

Descripción

“N-(2-Oxotetrahydrofuran-3-YL)octanamide” is a small molecule that falls under the category of experimental compounds . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Molecular Structure Analysis

The molecular formula of “N-(2-Oxotetrahydrofuran-3-YL)octanamide” is C12H21NO3 . The average molecular weight is 227.3 g/mol . The compound contains an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .Physical And Chemical Properties Analysis

“N-(2-Oxotetrahydrofuran-3-YL)octanamide” is a highly nonpolar compound . It has a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol .Aplicaciones Científicas De Investigación

Luminescent Properties and White Light Emission

N-(2-Oxotetrahydrofuran-3-YL)octanamide analogues have been investigated for their luminescent properties. For instance, benzothiazole derivatives related to N-(2-Oxotetrahydrofuran-3-YL)octanamide exhibit varied emission regions, contributing to the fabrication of white-light emitting devices. These compounds, when doped into a polymer matrix, produce a saturated white-light emission, demonstrating potential in lighting and display technologies (Lu et al., 2017).

Extraction Capacity in Nuclear Waste Processing

Studies have explored the extraction capacity of N-(2-Oxotetrahydrofuran-3-YL)octanamide derivatives for nuclear waste processing. For example, N,N,N′,N′-tetraoctyl-diglycolamide (TODGA), a related compound, shows significant potential in the extraction and partitioning of minor actinides from high-level nuclear waste solutions (Ansari et al., 2005).

Antibacterial Activity

N-(2-Oxotetrahydrofuran-3-YL)octanamide analogues have been synthesized and tested for their antibacterial activity. These compounds, including fluoroquinolinyl-β-lactam derivatives, demonstrate significant antibacterial properties, comparable or superior to standard drugs like ampicillin, showcasing their potential in medical applications (Kidwai et al., 2000).

Phase Change Materials for Solar Heat Storage

Compounds similar to N-(2-Oxotetrahydrofuran-3-YL)octanamide have been studied as phase change materials for solar heat energy storage. These materials, including binary eutectic mixtures with stearic acid, show promising thermal properties and stability, indicating their utility in sustainable energy applications (Ma et al., 2017).

Antiviral and Antitubercular Properties

N-(2-Oxotetrahydrofuran-3-YL)octanamide derivatives have shown potential as anti-tubercular and anti-viral agents. ProTides of these compounds exhibit biological activity against mycobacteria and DNA viruses, highlighting their importance in pharmaceutical research (Mcguigan et al., 2014).

Safety and Hazards

According to the safety data sheet, “N-(2-Oxotetrahydrofuran-3-YL)octanamide” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mecanismo De Acción

Target of Action

The primary target of N-(2-Oxotetrahydrofuran-3-YL)octanamide is the Regulatory protein SdiA in Escherichia coli (strain K12) . SdiA is a transcriptional regulator that plays a crucial role in the quorum sensing system of bacteria .

Mode of Action

N-(2-Oxotetrahydrofuran-3-YL)octanamide, also known as C8-HSL, is a N-acyl homoserine lactone (N-acyl-HSL) . These molecules are part of the quorum sensing system, which allows bacteria to regulate gene expression in response to changes in cell-population density .

Biochemical Pathways

N-(2-Oxotetrahydrofuran-3-YL)octanamide is involved in the quorum sensing signaling pathways . These pathways play a key role in biofilm formation and cell-to-cell communication depending on cell density population .

Result of Action

As a quorum sensing molecule, it is known to influence bacterial gene expression and affect cellular metabolism .

Action Environment

It is known that quorum sensing molecules like n-(2-oxotetrahydrofuran-3-yl)octanamide can be influenced by factors such as bacterial cell density .

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305072 | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxotetrahydrofuran-3-YL)octanamide | |

CAS RN |

147852-84-4 | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147852-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

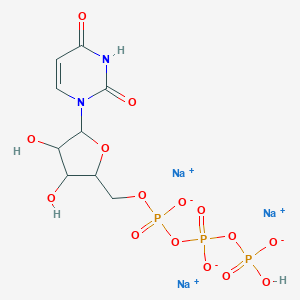

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)